chemical structure and physicochemical properties of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
chemical structure and physicochemical properties of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
This guide is structured to provide a robust theoretical and practical framework for researchers. We will begin by detailing the known properties of the foundational molecule, 2-Amino-4,6-dichlorophenol. Subsequently, we will propose a plausible and scientifically grounded synthetic pathway to 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol. Finally, we will present a table of predicted physicochemical properties for the target molecule, derived from its structure and the properties of its precursor. This approach ensures that while we venture into the realm of a novel compound, our exploration is firmly rooted in established chemical principles.
Part 1: The Foundation - 2-Amino-4,6-dichlorophenol
A thorough understanding of the starting material is paramount in the synthesis of a novel compound. 2-Amino-4,6-dichlorophenol is a substituted aromatic amine and phenol that serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1][2]
Physicochemical and Spectroscopic Profile
2-Amino-4,6-dichlorophenol typically appears as an off-white to light brown crystalline solid.[1][2] The stability of the pure compound, which is snow-white, can be affected by impurities, with commercial grades sometimes appearing dark brown.[3]
Table 1: Physicochemical Properties of 2-Amino-4,6-dichlorophenol
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-4,6-dichlorophenol | [1] |
| Synonyms | 4,6-Dichloro-2-aminophenol, 2,4-Dichloro-6-aminophenol | [1][3] |
| CAS Number | 527-62-8 | [2][3][4][5][6] |
| Molecular Formula | C₆H₅Cl₂NO | [1][3][6] |
| Molecular Weight | 178.02 g/mol | [1][3][6] |
| Appearance | Off-white to light brown or ash-colored solid; long needles | [1][2][3] |
| Melting Point | 95-96 °C (decomposes) | [1][3][7] |
| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in water, benzene, and carbon disulfide. Less soluble in petroleum ether. | [1][3] |
| pKa | 7.85 ± 0.23 (Predicted) | [8] |
| Reactivity | May react with strong oxidizers and mineral acids or bases. Sensitive to prolonged exposure to air or light. | [2][7] |
Table 2: Spectroscopic Data for 2-Amino-4,6-dichlorophenol
| Spectrum Type | Key Data Points | Source(s) |
| Mass Spectrometry (GC-MS, m/z) | Top Peak: 177; 2nd Highest: 179; 3rd Highest: 113 | [1] |
| ¹H NMR (CDCl₃) | δ 3.92 (s, 2H, -NH₂), 5.36 (s, 1H, -OH), 6.59 (d, J=2.1Hz, 1H, Ar-H), 6.71 (d, J=2.1Hz, 1H, Ar-H) | [2] |
| Infrared (IR) | Key vibrational modes include O-H and N-H stretching, aromatic C-H stretching, and C-Cl stretching. | [1] |
Synthesis and Purification of 2-Amino-4,6-dichlorophenol
The synthesis of 2-Amino-4,6-dichlorophenol is typically achieved through the reduction of 2-nitro-4,6-dichlorophenol.[3]
Experimental Protocol: Synthesis of 2-Amino-4,6-dichlorophenol
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Reaction Setup: In a reaction vessel, suspend 2,4-dichloro-6-nitrophenol (e.g., 60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL).[1]
-
Addition of Reducing Agent: To the stirred suspension, add sodium bisulfite (251 g, 1.44 mol) in batches.[1]
-
Reaction: Heat the mixture to 65 °C and stir for 4 hours.[1]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with saturated aqueous sodium bicarbonate (500 mL) and extract with ethyl acetate (4 x 200 mL).[1]
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under vacuum to yield the crude product.[1]
Purification Protocol
-
Chromatography: Purify the crude product using silica gel column chromatography with a gradient of 0-50% ethyl acetate in hexane.[1][2]
-
Crystallization: Further purification can be achieved by crystallization from carbon disulfide or benzene.[1]
Part 2: Proposed Synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
Given the structure of the target molecule, a plausible synthetic route involves the introduction of the amino(cyclopropyl)methyl group onto the 2-Amino-4,6-dichlorophenol backbone. A Mannich-type reaction presents a viable approach. The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton located alpha to a carbonyl group. However, it can also be applied to electron-rich aromatic compounds like phenols.
In this proposed synthesis, 2-Amino-4,6-dichlorophenol will react with cyclopropanecarboxaldehyde and a suitable amine. The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then electrophilically attacks the electron-rich aromatic ring of the phenol.
Proposed Reaction Scheme:
Caption: Proposed Mannich reaction for the synthesis of the target molecule.
Proposed Experimental Protocol: Synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4,6-dichlorophenol (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add cyclopropanecarboxaldehyde (1.2 equivalents) and a secondary amine like dimethylamine (1.2 equivalents, as a solution in ethanol or as hydrochloride salt with a base) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
Part 3: Predicted Physicochemical Properties of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
The following properties are predicted based on the chemical structure of the target molecule and the known properties of its precursor. These values should be considered theoretical until experimentally verified.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| IUPAC Name | 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol | Based on standard nomenclature rules. |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | Calculated from the proposed structure. |
| Molecular Weight | 247.12 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Similar to the precursor. |
| Melting Point | Expected to be higher than the precursor due to increased molecular weight and potential for additional hydrogen bonding. | General trend for similar compounds. |
| Boiling Point | Predicted to be higher than the precursor. | Increased molecular weight and polarity. |
| Solubility | Likely soluble in polar organic solvents. Solubility in water may be pH-dependent. | Presence of polar functional groups. |
| pKa (Phenolic -OH) | Expected to be similar to the precursor, in the range of 7-8. | The electronic environment of the phenol is not significantly altered. |
| pKa (Amino group) | Expected to be in the range of 9-10. | Typical for a primary amine. |
| LogP | Predicted to be higher than the precursor due to the addition of the cyclopropylmethyl group. | Increased lipophilicity. |
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the two protons on the dichlorophenol ring.
-
Methine Proton: A signal for the proton of the -CH(NH₂) group, likely coupled to the cyclopropyl protons and the amino protons.
-
Cyclopropyl Protons: A complex multiplet for the protons on the cyclopropyl ring.
-
Amino Protons: A broad singlet for the -NH₂ protons.
-
Hydroxyl Proton: A broad singlet for the phenolic -OH proton.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the study of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol. By leveraging the known data of its likely precursor, 2-Amino-4,6-dichlorophenol, we have proposed a viable synthetic route and predicted the key physicochemical properties of the target molecule. This information serves as a valuable starting point for researchers and drug development professionals interested in this novel compound.
Future work should focus on the experimental validation of the proposed synthesis and the characterization of the resulting molecule. The biological activity of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol could then be explored, given the prevalence of substituted aminophenols in medicinal chemistry.
References
-
DrugFuture. 2-Amino-4,6-dichlorophenol. Available at: [Link]
Sources
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- 2. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 3. 2-Amino-4,6-dichlorophenol [drugfuture.com]
- 4. 2-Amino-4,6-dichlorophenol | 527-62-8 [sigmaaldrich.com]
- 5. 527-62-8|2-Amino-4,6-dichlorophenol|BLD Pharm [bldpharm.com]
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